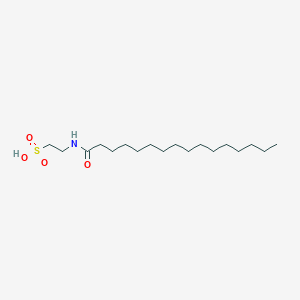
N-パルミトイルタウリン
概要
説明
These compounds contain a fatty acid moiety linked to an amine group through an ester linkage . N-Palmitoyl Taurine is an amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling . It is a prominent amino-acyl endocannabinoid with both hydrophilic and lipophilic properties, making it an amphiphilic molecule .
科学的研究の応用
N-Palmitoyl Taurine has a wide range of scientific research applications:
作用機序
N-パルミトイルタウリンは、いくつかのメカニズムを通じてその効果を発揮します。
抗炎症作用と鎮痛作用: この化合物は、肥満細胞の脱顆粒をダウンレギュレートし、炎症と痛みを軽減します.
神経保護作用: 抗酸化酵素の活性を高め、酸化ストレスを調節することで、神経毒性から保護します.
分子標的と経路: N-パルミトイルタウリンは、cAMP/PKA経路やアデニル酸シクラーゼ阻害など、さまざまな分子標的と相互作用します.
6. 類似の化合物との比較
N-パルミトイルタウリンは、両親媒性とミセルを形成する能力により、ユニークです。類似の化合物には、以下のようなものがあります。
- N-アラキドノイルドパミン (NADA)
- N-アラキドノイルセリン (ARA-S)
- パルミトイルエタノールアミド (PEA)
生化学分析
Biochemical Properties
N-Palmitoyl Taurine is considered to be a part of the endocannabinoid system, which plays an important role in regulating stress response . It is involved in biochemical reactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
It has been associated with response to a water avoidance stress mouse model . It is believed to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
It is known to be a very hydrophobic molecule, which suggests it may interact with certain transporters or binding proteins .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: N-パルミトイルタウリンは、パルミチン酸とタウリンの反応によって合成することができます。この反応は、典型的には、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下、ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用してパルミチン酸を活性化することにより行われます。 この反応は、ジクロロメタンなどの有機溶媒中で室温で行われます .
工業的生産方法: N-パルミトイルタウリンの工業的生産には、同様の合成経路が使用されますが、より大規模に行われます。このプロセスには、化合物が工業規格を満たしていることを確認するための精製と品質管理の追加のステップが含まれる場合があります。 再結晶やクロマトグラフィーなどの技術は、精製によく使用されます .
化学反応の分析
反応の種類: N-パルミトイルタウリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてスルホン酸誘導体になることができます。
還元: 還元反応は、アミド基をアミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウム (LiAlH4) などの還元剤が使用されます。
主な生成物:
酸化: スルホン酸誘導体。
還元: アミン誘導体。
4. 科学研究の応用
N-パルミトイルタウリンは、さまざまな科学研究の応用を持っています。
類似化合物との比較
N-Palmitoyl Taurine is unique due to its amphiphilic nature and ability to form micelles. Similar compounds include:
- N-arachidonoyl dopamine (NADA)
- N-arachidonoyl serine (ARA-S)
- Palmitoylethanolamide (PEA)
These compounds share structural similarities but differ in their specific fatty acid moieties and biological activities .
N-Palmitoyl Taurine stands out for its dual hydrophilic and lipophilic properties, making it particularly useful in surfactant chemistry and materials science .
特性
IUPAC Name |
2-(hexadecanoylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJCYFKKSLKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561075 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83982-06-3 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Palmitoyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The research suggests that the free hydroxyl group in the head region of ethanolamides like PEA and SEA plays a crucial role in their procoagulant activity [, ]. While the exact mechanism remains unclear, this hydroxyl group might be involved in binding interactions with targets within the coagulation cascade, ultimately leading to enhanced thrombin generation. N-Palmitoyl Taurine, lacking this hydroxyl group, might not engage in these critical interactions, explaining its limited impact on thrombin generation. Further research is needed to elucidate the specific molecular interactions responsible for this observed difference in activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)






